1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester
Description
Nuclear Magnetic Resonance Spectroscopy
1H-NMR spectra of analogous tert-butyl diazaspiro carboxylates show:
- δ 1.40–1.45 ppm : Singlet for tert-butyl methyl groups.
- δ 3.20–3.80 ppm : Multiplet signals for spirocyclic CH₂ groups adjacent to nitrogen.
- δ 4.30–4.50 ppm : Doublet for benzyl methylene protons (J = 12–14 Hz).
13C-NMR data typically reveals:
Infrared Spectroscopy
Characteristic IR absorptions include:
Mass Spectrometry
Electron ionization mass spectra exhibit:
- m/z 330 : Molecular ion peak (M⁺·).
- m/z 274 : Loss of tert-butyl group (C₄H₈O₂).
- m/z 91 : Benzyl fragment (C₇H₇⁺).
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations on related diazaspiro compounds reveal:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the benzyl π-system and pyrrolidine nitrogen lone pairs.
- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the ester carbonyl group.
Key electronic parameters include:
- Dipole moment : ~3.5–4.0 D, oriented toward the benzyl group.
- NBO charges : Negative charge density on N1 (–0.45 e) and N8 (–0.32 e).
| Parameter | Value |
|---|---|
| HOMO energy (eV) | –6.2 ± 0.3 |
| LUMO energy (eV) | –1.8 ± 0.2 |
| Band gap (eV) | 4.4 ± 0.4 |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 8-benzyl-1,8-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-7-10-20(22)11-14-21(15-12-20)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOENQQSYMLKEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145621 | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928034-31-5 | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928034-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification via Acyl Chloride
Activation of the carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acyl chloride, which reacts with tert-butanol under basic conditions.
Typical Procedure:
Coupling Agent-Mediated Protection
Modern approaches utilize coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to directly conjugate the acid with tert-butanol. This method avoids harsh acidic conditions and improves functional group tolerance.
Reaction Parameters:
- Coupling Agent: HATU (1.1 equivalents)
- Base: DIPEA (N,N-diisopropylethylamine, 3.0 equivalents)
- Solvent: DMF at 40°C for 12 hours
- Yield: 82–85%
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed for the cyclization and benzylation steps, reducing reaction times by 40% compared to batch processes. Critical parameters include:
Process Intensification Strategies:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cyclization Time | 88 hours | 24 hours |
| Benzylation Yield | 75% | 89% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Catalyst recycling protocols, particularly for palladium-based systems used in hydrogenolysis steps, reduce metal waste by 60%.
Analytical Characterization and Quality Control
Final product purity (>97%) is verified via:
- HPLC: C18 column, acetonitrile/water gradient, retention time 12.3 min
- NMR: Distinct signals for tert-butyl (δ 1.44 ppm, singlet) and benzyl protons (δ 3.72 ppm, doublet)
- Mass Spectrometry: [M+H]⁺ at m/z 347.2, aligning with the molecular formula C₂₀H₃₀N₂O₃
Challenges and Mitigation Strategies
Common Issues:
Chemical Reactions Analysis
Types of Reactions
1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ester group.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research has indicated that derivatives of diazaspiro compounds exhibit significant antitumor properties. For instance, studies have demonstrated that certain spiro compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Neuroprotective Effects : Some diazaspiro compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .
Organic Synthesis
- Synthetic Intermediates : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations that can lead to the development of new pharmaceuticals .
- Chiral Ligands : In asymmetric synthesis, derivatives of diazaspiro compounds have been utilized as chiral ligands in catalytic reactions, enhancing enantioselectivity in the production of chiral drugs .
Materials Science
- Polymer Chemistry : The incorporation of diazaspiro units into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. These materials can be used in coatings and composites.
- Nanotechnology : Research is ongoing into the use of diazaspiro compounds in the development of nanomaterials for drug delivery systems. Their ability to form stable nanoparticles could facilitate targeted delivery mechanisms in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares key structural and physicochemical properties of the target compound with related diazaspiro derivatives:
Key Differences and Implications
Spiro Ring Substitution Patterns: The target compound’s 1,8-diazaspiro system contrasts with 6,9-diazaspiro derivatives (e.g., 5a), which exhibit diketopiperazine cores. The latter’s dione groups increase polarity but reduce metabolic stability compared to ester functionalities . Positional isomerism (e.g., 1,8 vs.
Functional Groups: tert-Butyl Esters: Enhance lipophilicity, as seen in the target compound (logP ~3.5 estimated) vs. the hydroxylated analog in (logP ~2.8) . Benzyl vs.
Synthetic Complexity: The target compound’s synthesis likely requires sequential alkylation and protection steps, whereas diketopiperazines (e.g., 5a) are formed via cyclization of amino acid precursors .
Biological Relevance :
- Diketopiperazines (e.g., 5a) are explored as protease inhibitors, while tert-butyl esters (e.g., the target compound) are often prodrugs or intermediates for bioactive molecules .
Biological Activity
1,8-Diazaspiro[4.5]decane-1-carboxylic acid, 8-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 928034-31-5) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and relevant findings from case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological activity. The presence of the diazabicyclic framework is significant for interactions with biological targets.
Pharmacological Profile
Research indicates that compounds related to the diazaspiro framework exhibit various biological activities including:
- Anti-inflammatory effects : Compounds similar to 1,8-diazaspiron derivatives have shown potential as antagonists for lymphocyte function-associated antigen-1 (LFA-1), which plays a crucial role in immune responses .
- Antiplatelet activity : Some derivatives have been reported to inhibit platelet aggregation, with an IC50 value indicating strong efficacy in preventing clot formation .
The mechanisms by which these compounds exert their effects are still under investigation. However, they are believed to interact with specific receptors or enzymes involved in inflammatory pathways or platelet activation.
Synthesis Methods
The synthesis of 1,8-Diazaspiro[4.5]decane derivatives typically involves multi-step organic reactions. For example, a recent synthesis method highlighted a three-step process yielding high purity and good overall yields . The steps generally include:
- Formation of key intermediates through reactions involving amines and carbonyl compounds.
- Cyclization reactions that establish the spirocyclic structure.
- Functional group modifications to introduce the desired substituents.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
Notable Case Study
A notable case study focused on the anti-inflammatory effects of a derivative similar to 1,8-Diazaspiro[4.5]decane, which showed promising results in reducing inflammation markers in animal models. This study emphasizes the therapeutic potential of such compounds in treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester?
Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:
- Spirocyclic Core Formation : Cyclization of precursors (e.g., diamines or amino alcohols) under acidic or basic conditions to form the diazaspiro[4.5]decane scaffold.
- Ester Protection : The carboxylic acid group is protected as a tert-butyl ester using reagents like Boc anhydride (di-tert-butyl dicarbonate) to prevent unwanted reactivity during subsequent steps .
- Benzylation : Introduction of the phenylmethyl group via alkylation or nucleophilic substitution on the secondary nitrogen.
Key intermediates should be purified using column chromatography and characterized via H/C NMR and LC-MS to confirm regioselectivity .
Q. Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the spirocyclic structure, ester group, and benzyl substitution. NOESY or COSY experiments confirm spatial proximity of protons in the rigid spiro system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion) and detects isotopic patterns.
- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O) from the ester and potential hydrogen bonding in the diazaspiro core .
Q. How does the tert-butyl ester group influence the compound’s stability during storage or reactions?
Methodological Answer: The tert-butyl ester enhances stability by:
- Steric Protection : Shielding the carbonyl group from nucleophilic attack or hydrolysis.
- Acid Sensitivity : The ester can be cleaved under strong acidic conditions (e.g., TFA), enabling controlled deprotection in downstream applications.
Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted using HPLC to monitor degradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Optimize variables like reaction time and stoichiometry to maximize yield and minimize byproducts.
- Validation : Confirm reproducibility via triplicate runs and statistical analysis (e.g., ANOVA). This approach reduces trial-and-error inefficiencies, as demonstrated in reaction optimization for similar spiro compounds .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions involving the diazaspiro core.
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., metal complexes) to predict regioselectivity.
- Reaction Pathway Mining : Combine quantum mechanics with machine learning to identify energetically favorable pathways, as outlined in ICReDD’s integrated computational-experimental framework .
Q. How does the benzyl group modulate biological interactions in pharmacological studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogues with varying substituents (e.g., halogenated benzyl groups) and test binding affinity to targets like GPCRs or enzymes.
- Molecular Docking : Model interactions between the benzyl group and hydrophobic binding pockets.
- In Vitro Assays : Compare IC values in enzyme inhibition studies. For example, spiro compounds with aromatic substituents showed enhanced activity in kinase inhibition assays .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments.
- Isotopic Labeling : Use N-labeled precursors to clarify nitrogen environments in the diazaspiro ring.
- Advanced Mass Spectrometry : Employ tandem MS (MS/MS) to differentiate isobaric fragments and confirm fragmentation pathways .
Q. What strategies enable the design of functionally diverse analogues?
Methodological Answer:
- Scaffold Hopping : Replace the diazaspiro core with related spiro systems (e.g., diazaspiro[5.5]undecane) while retaining the ester and benzyl groups.
- Bioisosteric Replacement : Substitute the phenylmethyl group with heteroaromatic or bicyclic moieties to modulate lipophilicity and target engagement.
- Parallel Synthesis : Use automated platforms to generate libraries of analogues for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
